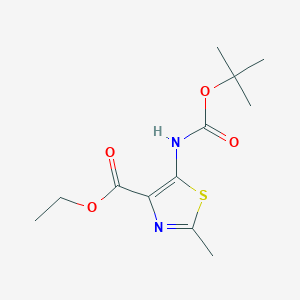

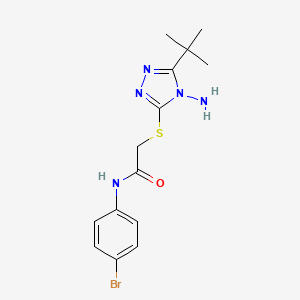

Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of tert-butoxycarbonyl-protected amino acid . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting protected AAILs are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular formula of this compound is C11H16N2O5 . Its average mass is 256.255 Da and its monoisotopic mass is 256.105927 Da .Chemical Reactions Analysis

In terms of chemical reactions, the Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Applications De Recherche Scientifique

Enantioselective Synthesis

Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate serves as a crucial intermediate in enantioselective synthesis processes. For instance, its applications include the high optical purity synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate through Pd-catalyzed amide coupling and subsequent oxazole formation. This method demonstrates the compound's role in producing oxazole subunit positional isomers in macrocyclic azole peptides, showcasing its versatility in organic synthesis and potential in drug discovery (Magata et al., 2017).

Structural Analysis and Crystallography

This compound's structural properties have been extensively studied, revealing its potential in hydrogen-bonded dimer formations and crystallography. The detailed structural determination provides insights into its molecular associations and interactions, which are critical for the development of novel materials and pharmaceuticals (Lynch & Mcclenaghan, 2004).

Antimicrobial Activity Studies

The derivative has been modified and synthesized for antimicrobial activity studies against various strains of bacteria and fungi. These studies involve structural modifications and subsequent testing, which help in understanding the structure-activity relationships and developing new antimicrobial agents (Desai et al., 2019).

Synthetic Modifications for Drug Discovery

The compound's utility extends to the synthesis of deaza-analogues of marine alkaloids, highlighting its role in medicinal chemistry. These analogues, such as those of the bis-indole alkaloid topsentin, have been tested for anticancer activity, indicating the compound's importance in the synthesis of potential therapeutic agents (Carbone et al., 2013).

Fluorescent Probe Development

Research into developing ratiometric fluorescent probes for the selective detection of biothiols in aqueous media has utilized this compound. These probes can rapidly and selectively detect cysteine and homocysteine, offering a simple and effective tool for analytical chemistry and diagnostics (Na et al., 2016).

Mécanisme D'action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protective group for amines .

Mode of Action

The Boc group in the compound serves as a protective group for amines during organic synthesis . It prevents unwanted reactions with the amine group while allowing other parts of the molecule to undergo reactions. The Boc group can be removed (deprotected) when it is no longer needed, typically using an acid such as trifluoroacetic acid (TFA) .

Biochemical Pathways

The use of boc-protected amino acids and their derivatives is widespread in the synthesis of peptides and proteins . Therefore, the compound could potentially influence the synthesis of these biomolecules.

Result of Action

The primary result of the action of Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylthiazole-4-carboxylate is the protection of amine groups during organic synthesis, allowing for selective reactions to occur at other sites on the molecule . After the desired reactions have taken place, the Boc group can be removed to reveal the original amine group .

Action Environment

The action of this compound is influenced by the environment in which it is used. For example, the efficiency of Boc deprotection can be enhanced by using a phosphonium ionic liquid, which offers advantages such as low viscosity and high thermal stability .

Orientations Futures

The future directions for this compound could involve further exploration of its use in peptide synthesis. The use of Boc-AAILs in peptide synthesis is a relatively new area of research, and there is potential for further development and optimization of this process . Additionally, the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of 20 commercially available Boc-protected amino acids could be an area of future research .

Propriétés

IUPAC Name |

ethyl 2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-6-17-10(15)8-9(19-7(2)13-8)14-11(16)18-12(3,4)5/h6H2,1-5H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEIUXJIBAMTPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid](/img/no-structure.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2945123.png)

![6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2945124.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2945129.png)

![2-(benzyl(4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2945131.png)

![methyl 2-[(1R)-1-[(2-aminopyridin-3-yl)oxy]ethyl]-4-fluorobenzoate](/img/structure/B2945132.png)

![5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2945136.png)

![Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2945140.png)